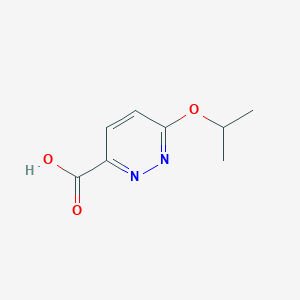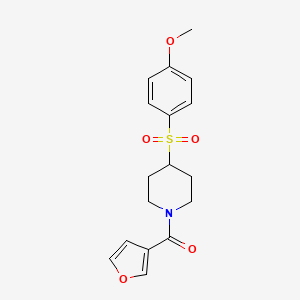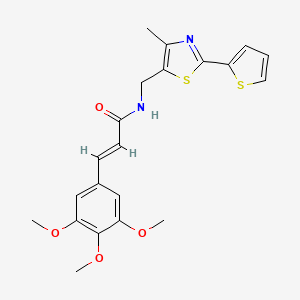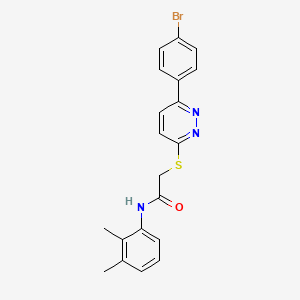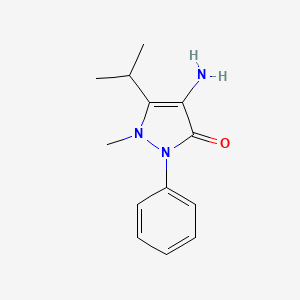
4-氯-6-甲氧基-8-甲基喹唑啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-methoxy-8-methylquinazoline is a chemical compound with the molecular formula C10H9ClN2O. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic properties .
科学研究应用
4-Chloro-6-methoxy-8-methylquinazoline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into cellular signaling pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-8-methylquinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-amino-5-chloro-3-methoxybenzoic acid with acetic anhydride and phosphorus oxychloride to form the quinazoline ring . The reaction conditions often include heating and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of 4-Chloro-6-methoxy-8-methylquinazoline may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
4-Chloro-6-methoxy-8-methylquinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The methoxy group can be hydrolyzed to form a hydroxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazolines, while oxidation and reduction can lead to different oxidation states of the compound .
作用机制
The mechanism of action of 4-Chloro-6-methoxy-8-methylquinazoline involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 4-Chloro-8-methoxy-2-methylquinoline
- 4-Chloro-6-methoxy-2-methylquinoline
- 4-Chloro-7-methoxy-2-methylquinoline
- 2-Chloro-5,8-dimethoxy-4-methylquinoline
Uniqueness
4-Chloro-6-methoxy-8-methylquinazoline is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. The presence of the chloro, methoxy, and methyl groups at specific positions on the ring structure contributes to its unique reactivity and potential therapeutic applications .
属性
IUPAC Name |
4-chloro-6-methoxy-8-methylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-7(14-2)4-8-9(6)12-5-13-10(8)11/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQLORZLZJKNRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=CN=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2-Chloro-4-nitrophenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2381654.png)
![5-[[(6-Methyl-2-pyridyl)amino]methyl]quinolin-8-ol](/img/structure/B2381656.png)
![6-((3-(Trifluoromethyl)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2381659.png)
![(Z)-ethyl 4-(2-((2-((6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2381662.png)
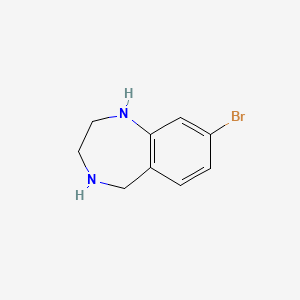
![4-chloro-N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2381664.png)
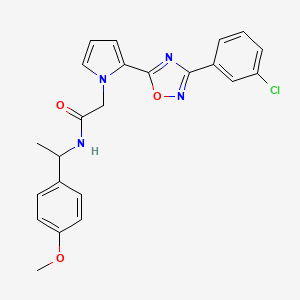
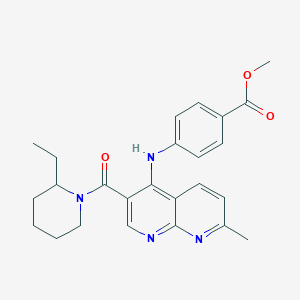
![4-{[1-(3-methoxybenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-(3-methylbutyl)cyclohexanecarboxamide](/img/new.no-structure.jpg)
